N1-cyclopentyl-N2-(1-phenylethyl)oxalamide
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Overview
Description
N-cyclopentyl-N’-(1-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopentyl group and a 1-phenylethyl group attached to the oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(1-phenylethyl)oxamide typically involves the condensation reaction of diethyl oxalate with the appropriate amines. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, the reaction of diethyl oxalate with cyclopentylamine and 1-phenylethylamine in the presence of a suitable catalyst can yield the desired oxamide compound.
Industrial Production Methods
Industrial production of N-cyclopentyl-N’-(1-phenylethyl)oxamide may involve large-scale condensation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality oxamide.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-cyclopentyl-N’-(1-phenylethyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N’-(2-phenylethyl)oxamide
- N-cyclopentyl-N’-(3-phenylethyl)oxamide
- N-cyclopentyl-N’-(4-phenylethyl)oxamide
Uniqueness
N-cyclopentyl-N’-(1-phenylethyl)oxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(12-7-3-2-4-8-12)16-14(18)15(19)17-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKASWAHOEQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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